molecular formula C10H20N2O2S B13759042 Bis(beta-(2-methylaziridino)ethyl)sulfone CAS No. 5210-88-8

Bis(beta-(2-methylaziridino)ethyl)sulfone

Cat. No.: B13759042
CAS No.: 5210-88-8
M. Wt: 232.35 g/mol
InChI Key: DJDDGTAQKGMHGR-UHFFFAOYSA-N
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Description

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features two aziridine rings connected by a sulfonyl-ethyl chain, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine typically involves the following steps:

    Formation of 2-methylaziridine: This can be achieved by the reaction of 2-methylaziridine with an appropriate sulfonyl chloride under basic conditions.

    Linking the Aziridine Rings: The intermediate product is then reacted with another equivalent of 2-methylaziridine to form the final compound.

The reaction conditions generally involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aziridine, facilitating the nucleophilic attack on the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine undergoes several types of chemical reactions, including:

    Ring-Opening Reactions: Due to the ring strain, aziridines are prone to nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.

    Substitution Reactions: The aziridine rings can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Ring-Opened Products: Amines, alcohols, thiols

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

Scientific Research Applications

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a crosslinking agent in the modification of biomolecules and polymers.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance polymers and coatings, offering enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of 2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine involves its high reactivity due to the ring strain of the aziridine rings. The compound can readily undergo nucleophilic attack, leading to ring-opening reactions that form more stable products. The sulfonyl group acts as an electron-withdrawing group, further enhancing the reactivity of the aziridine rings. This reactivity makes it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-methylaziridine: A simpler aziridine with a single ring, used in similar applications but with lower reactivity.

    1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: Contains two aziridine rings connected by a phenylene group, offering different reactivity and applications.

    2-(aziridin-1-yl)ethanol: An aziridine with an alcohol functional group, used in the synthesis of more complex molecules.

Uniqueness

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine is unique due to its dual aziridine rings connected by a sulfonyl-ethyl chain. This structure imparts high reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

5210-88-8

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine

InChI

InChI=1S/C10H20N2O2S/c1-9-7-11(9)3-5-15(13,14)6-4-12-8-10(12)2/h9-10H,3-8H2,1-2H3

InChI Key

DJDDGTAQKGMHGR-UHFFFAOYSA-N

Canonical SMILES

CC1CN1CCS(=O)(=O)CCN2CC2C

Origin of Product

United States

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